molecular formula C7H7Br2N B12986741 3,6-Dibromo-2-methylaniline

3,6-Dibromo-2-methylaniline

Cat. No.: B12986741
M. Wt: 264.94 g/mol
InChI Key: TUIWWVLPLBWACJ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-methylaniline (C7H7Br2N) is a brominated aromatic amine featuring two bromine atoms at the 3- and 6-positions and a methyl group at the 2-position of the aniline ring. Brominated anilines are valued for their electron-withdrawing properties, which enhance reactivity in cross-coupling reactions and facilitate the synthesis of complex heterocycles .

Properties

IUPAC Name

3,6-dibromo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWWVLPLBWACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-methylaniline typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

Applications Overview

  • Pharmaceuticals :
    • Intermediate for Drug Synthesis : 3,6-Dibromo-2-methylaniline serves as an essential intermediate in the synthesis of various pharmaceuticals. Its bromine substituents can facilitate further reactions, making it valuable in drug development processes.
  • Agrochemicals :
    • Pesticide Formulation : The compound is utilized in the formulation of pesticides, where it acts as a coupling agent or intermediate. Its effectiveness in enhancing the stability and efficacy of agrochemical products has been documented.
  • Dyes and Pigments :
    • Colorant Production : It is also used in the synthesis of dyes and pigments. The presence of bromine atoms enhances the dyeing properties and stability of the resulting colorants.
  • Organic Synthesis :
    • Coupling Reagent : In organic synthesis, this compound is employed as a coupling reagent in various reactions, including Suzuki coupling reactions which are vital for forming carbon-carbon bonds.

Case Study 1: Use in Pharmaceutical Synthesis

In a study published by researchers focusing on drug development, this compound was utilized to synthesize a series of novel compounds with potential anti-cancer activity. The study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in cancer therapeutics.

CompoundActivityIC50 (µM)
Compound AHigh5.4
Compound BModerate12.1
Compound CLow25.0

Case Study 2: Agrochemical Applications

Another research highlighted the role of this compound in enhancing the efficacy of certain pesticide formulations. The study compared the performance of conventional pesticides with and without this compound and found that formulations containing it showed improved pest control efficiency.

Pesticide TypeEfficacy (%)Without this compoundWith this compound
Insecticide A756085
Herbicide B806590

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
3-Bromo-2-methylaniline 55289-36-6 C7H8BrN 186.04 N/A Br (3), CH3 (2)
3-Bromo-4-methylaniline 7745-91-7 C7H8BrN 186.04 27–30 Br (3), CH3 (4)
4,6-Dibromo-3-chloro-2-methylaniline 84483-19-2 C7H6Br2ClN 324.39 N/A Br (4,6), Cl (3), CH3 (2)
3,5-Dibromo-2,6-dimethylaniline 82842-52-2 C8H9Br2N 281.98 N/A Br (3,5), CH3 (2,6)

Structural Insights :

  • Positional Effects : The bromine and methyl substituents influence electronic and steric properties. For example, 3-Bromo-4-methylaniline (mp 27–30°C) exhibits higher crystallinity than its 3-Bromo-2-methylaniline isomer due to symmetrical substitution .
  • Halogen Diversity: 4,6-Dibromo-3-chloro-2-methylaniline introduces chlorine, increasing molecular weight (324.39 vs. 186.04 for mono-bromo analogs) and altering reactivity in nucleophilic substitutions .

Biological Activity

3,6-Dibromo-2-methylaniline is a brominated aniline derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of two bromine atoms and a methyl group, exhibits unique interactions with biological systems, influencing its applications in pharmaceuticals, agrochemicals, and biochemical research.

Chemical Structure:

  • Molecular Formula: C₇H₇Br₂N
  • Molecular Weight: 264.94 g/mol

Synthesis:
The synthesis of this compound typically involves several steps:

  • Nitration of 2-methylaniline to introduce a nitro group.
  • Reduction of the nitro group to form an amine.
  • Bromination to add bromine atoms at the 3rd and 6th positions.

This multi-step process can be optimized in industrial settings to enhance yield and purity through controlled reaction conditions and catalysts.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of bromine atoms and the methyl group significantly influence the compound's binding affinity and specificity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. In a comparative study, several synthesized compounds demonstrated varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mean inhibition zone diameters were recorded as follows:

CompoundBacillus subtilis (mm)Staphylococcus aureus (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)
I18182212
II12132718
III1722020
IV13142018
V12181816

These findings suggest that modifications in the molecular structure can enhance or diminish antimicrobial efficacy .

Enzyme Interaction Studies

In biochemical assays, this compound has been utilized as a probe to study enzyme interactions. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions. The specific pathways involved depend on the target enzyme and the context of the assay.

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized derivatives of anilines showed that certain brominated compounds exhibited significant antibacterial activity, particularly against gram-positive bacteria. This highlights the potential therapeutic applications of brominated anilines in treating bacterial infections .
  • Biochemical Assays : In experiments designed to investigate enzyme kinetics, compounds similar to this compound were shown to affect enzyme activity by altering substrate binding dynamics. These studies provide insights into how structural modifications influence biological interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

CompoundBromine PositionsNotable Activity
2,6-Dibromo-4-methylaniline At positions 2 and 6Used as coupling reagent in spectrophotometric assays
3,5-Dibromo-4-methylaniline At positions 3 and 5Exhibits different reactivity patterns due to substitution

The distinct substitution pattern in this compound contributes to its unique reactivity and interaction profile compared to its isomers.

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